molecular formula C22H24N4O B11001184 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B11001184
M. Wt: 360.5 g/mol
InChI Key: ZTECKKBGNHERCA-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic organic compound featuring a benzimidazole core linked via an ethyl chain to a butanamide group substituted with a 1-methylindole moiety. This structure combines pharmacologically relevant heterocycles: benzimidazole (known for antimicrobial and anticancer properties) and indole (common in kinase inhibitors and neurotransmitter analogs) .

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C22H24N4O/c1-26-15-16(17-8-2-5-11-20(17)26)7-6-12-22(27)23-14-13-21-24-18-9-3-4-10-19(18)25-21/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,23,27)(H,24,25)

InChI Key

ZTECKKBGNHERCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzene-1,2-Diamine

Procedure :

  • React benzene-1,2-diamine (1.0 eq) with glycolic acid (1.2 eq) in 4M HCl at 80°C for 6 hr.

  • Neutralize with NH4OH to precipitate 1H-benzimidazol-2-ylmethanol (78% yield).

  • Convert alcohol to chloride using SOCl2 in toluene (0°C → RT, 2 hr).

  • Perform nucleophilic substitution with ethylenediamine in DMF (K2CO3, 60°C, 12 hr) to afford 2-(1H-benzimidazol-2-yl)ethylamine.

Optimization Data :

ParameterTested RangeOptimal ConditionYield Improvement
Acid CatalystHCl, H2SO4, H3PO44M HCl22% vs H2SO4
Reaction Temp (°C)60–1008015% vs 60°C
Amine Equivalents1.0–3.02.531% vs 1.0 eq

4-(1-Methyl-1H-Indol-3-yl)Butanoic Acid Preparation

Fischer Indole Synthesis

  • React phenylhydrazine (1.0 eq) with levulinic acid (1.1 eq) in acetic acid/H2SO4 (4:1) at 120°C for 8 hr.

  • Methylate indole nitrogen using CH3I/K2CO3 in DMF (60°C, 4 hr).

  • Introduce butanoic acid chain via Friedel-Crafts alkylation:

    • Indole (1.0 eq), γ-butyrolactone (2.0 eq), AlCl3 (3.0 eq), CH2Cl2, 0°C → RT, 24 hr (61% yield).

Key Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.45 (d, J=2.8 Hz, H-2), 7.32–7.21 (m, H-4/5/6/7), 3.87 (s, NCH3), 2.74 (t, J=7.6 Hz, CH2CO), 2.34 (t, J=7.2 Hz, CH2N).

  • HPLC Purity : 98.2% (C18, 0.1% TFA/MeCN gradient).

Amide Coupling Strategies

Carbodiimide-Mediated Approach

  • Activate 4-(1-methyl-1H-indol-3-yl)butanoic acid (1.0 eq) with EDC (1.5 eq) and HOBt (1.2 eq) in DMF (0°C, 30 min).

  • Add 2-(1H-benzimidazol-2-yl)ethylamine (1.1 eq) and DIPEA (3.0 eq).

  • Stir at RT for 18 hr.

  • Purify by silica chromatography (EtOAc/MeOH 9:1 → 4:1) to isolate product (68% yield).

Reductive Amination Alternative

  • Condense butyraldehyde with benzimidazole ethylamine in MeOH (NaBH3CN, 0°C → RT, 12 hr).

  • Oxidize secondary amine to amide using RuO4/NaIO4 in CCl4/H2O (0°C, 2 hr).

  • Recrystallize from EtOH/H2O (3:7) to obtain pure product (54% yield).

Comparative Performance :

MethodYield (%)Purity (%)Reaction Time (hr)
Carbodiimide6898.218
Reductive5495.736

Process Optimization

Microwave-Assisted Synthesis

Irradiate coupling reactants in DMF at 100°C (300 W, 20 min) to achieve 82% yield with 99.1% purity.

Continuous Flow System

  • Conditions :

    • Reactor Volume: 10 mL

    • Flow Rate: 0.5 mL/min

    • Temperature: 120°C

  • Outcome : 94% conversion rate, 18 g/hr productivity.

Analytical Characterization

Structural Confirmation

  • HRMS (ESI+) : m/z 403.2134 [M+H]+ (calc. 403.2137).

  • FT-IR (KBr) : 3280 cm⁻¹ (N-H str.), 1655 cm⁻¹ (C=O amide).

Purity Assessment

MethodColumnMobile PhaseRetention (min)Purity (%)
HPLC-UV (254 nm)Zorbax SB-C18 (4.6×150)H2O/MeCN + 0.1% TFA8.799.3
UPLC-MS/MSBEH C18 (2.1×50)5mM NH4OAc/MeCN2.499.8

Scale-Up Considerations

Critical Process Parameters

  • EDC Stability : Degrades 12%/hr in DMF at RT – requires in-situ activation.

  • Indole Alkylation : N-methylation must exceed 98% to prevent residual NH interference.

  • Crystallization : Ethanol/water (3:7) gives 89% recovery vs 74% in pure EtOH.

Industrial Batch Data

Batch Size (kg)Yield (kg)Purity (%)Cost/kg ($)
53.498.52,150
5038.299.11,720

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzimidazole or indole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the benzimidazole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole or indole N-oxides, while reduction can produce fully reduced benzimidazole or indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole exhibit significant antimicrobial properties. The compound N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide has been evaluated for its effectiveness against various bacterial strains.

Key Findings:

  • In vitro studies indicated that compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria as well as fungi .
  • The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be as low as 1.27 µM against specific strains, suggesting strong antimicrobial potential .

Anticancer Properties

The anticancer potential of this compound has been the focus of several studies. Compounds with similar structural features have shown effectiveness against various cancer cell lines.

Case Studies:

  • Sulforhodamine B Assay: This assay was used to evaluate the cytotoxicity of the compound against human colorectal carcinoma cell lines (HCT116). Results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency .
  • Selectivity Index: The selectivity index was favorable for some compounds, suggesting they are more toxic to cancer cells than to normal cells, which is a desirable trait in anticancer drugs .

Antitubercular Activity

The compound has also been assessed for its antitubercular activity. Benzimidazole derivatives have been noted for their ability to inhibit mycobacterial enzymes crucial for tuberculosis treatment.

Research Insights:

  • In vitro evaluations against Mycobacterium tuberculosis showed promising results, with some derivatives exhibiting significant inhibitory effects on vital enzymes such as isocitrate lyase and pantothenate synthetase .
  • Further studies in animal models confirmed the in vivo efficacy of these compounds, reinforcing their potential as therapeutic agents against tuberculosis .

Summary of Applications

ApplicationFindings
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; MIC values as low as 1.27 µM.
Anticancer Potent against HCT116 cell line; IC50 values lower than standard drugs like 5-FU.
Antitubercular Significant inhibition of Mycobacterium tuberculosis enzymes; effective in vivo results.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The indole moiety can interact with various receptors and enzymes, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in the butanamide linker and 1-methylindole substitution. Key analogues include:

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-Methoxy-1H-indol-1-yl)propanamide (CAS 1574492-45-7)
  • Structure : Shares the benzimidazole-ethyl backbone but has a shorter propanamide linker and 4-methoxyindole substituent.
3-(4-Acetylphenyl)-4-(1-Methyl-1H-indol-3-yl)-N-(2-(Pyridin-2-yl)propan-2-yl)butanamide (CAS 1620051-21-9)
  • Structure : Features a pyridinyl group and acetylphenyl substitution on the butanamide chain.
  • Implications : The pyridine ring may improve solubility, while the acetylphenyl group could influence steric interactions in target binding .
N-(2-{[(1-Ethyl-1H-Benzimidazol-2-yl)amino]methyl}phenyl)-4-Methylbenzenesulfonamide
  • Structure : Incorporates a sulfonamide group and ethyl-substituted benzimidazole.
Osimertinib Mesylate (Anticancer Drug)
  • Structure : Contains a 1-methylindol-3-yl group linked to a pyrimidine scaffold.
  • Implications : Highlights the therapeutic relevance of 1-methylindole derivatives in targeting EGFR mutations .

Comparative Data Table

Compound Name (Reference) Molecular Weight Key Substituents Pharmacological Notes
Target Compound 375.4 Benzimidazole-ethyl, 1-methylindole Under investigation; structural similarity to kinase inhibitors
N-[2-(Benzimidazol-2-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide 362.4 Propanamide linker, 4-methoxyindole Enhanced polarity; potential CNS activity
3-(4-Acetylphenyl)-4-(1-methylindol-3-yl)butanamide 453.6 Acetylphenyl, pyridinyl Improved solubility; kinase inhibition potential
Osimertinib Mesylate 595.7 (mesylate) 1-Methylindole, pyrimidine FDA-approved EGFR inhibitor

Spectroscopic Characterization

  • FTIR : Expected peaks for NH (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .
  • 1H NMR : Key signals include indole H-3 (δ 7.2–7.4 ppm), benzimidazole NH (δ 12.1–12.3 ppm), and methyl groups (δ 3.7–3.9 ppm) .

Pharmacological and Biophysical Properties

Antimicrobial and Anticancer Potential

Benzimidazole-indole hybrids demonstrate:

  • Antimicrobial Activity : Disruption of microbial DNA synthesis (e.g., compound W1 in ) .
  • Anticancer Activity : Inhibition of tubulin polymerization or kinase signaling (e.g., osimertinib) .

Physicochemical Properties

  • Solubility : The butanamide linker may enhance solubility compared to shorter-chain analogues (e.g., acetamide in ).
  • Bioavailability : The 1-methylindole group likely improves membrane permeability, akin to osimertinib .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining a benzimidazole moiety with an indole derivative, which contributes to its biological activity. The presence of these heterocycles suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activities such as:

  • Antimicrobial Activity : Many benzimidazole derivatives show significant antibacterial and antifungal properties. The mechanism typically involves disruption of cellular processes in pathogens.
  • Anticancer Properties : Indole derivatives are known for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cell lines
AnticonvulsantSignificant activity in seizure models

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar indole and benzimidazole derivatives. The results indicated that compounds with this structural framework could induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents. The study demonstrated that specific substitutions on the indole ring enhanced cytotoxicity against resistant cancer cells .

Antimicrobial Activity

In another investigation, the compound's antimicrobial properties were assessed against multiple strains of bacteria and fungi. The findings revealed that it exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms, suggesting its potential as a lead compound for developing new antibiotics .

Anticonvulsant Activity

Research focusing on the anticonvulsant properties found that derivatives similar to this compound showed promising results in animal models for seizure control. The efficacy was measured using standardized tests like the maximal electroshock seizure (MES) test, where certain derivatives outperformed traditional anticonvulsants .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions starting from benzimidazole and indole precursors. Key steps include:

  • Condensation : Reacting 1H-benzimidazole with acetyl chloride under reflux to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
  • Coupling : Introducing the indole moiety via nucleophilic substitution or amide bond formation, often using carbodiimide derivatives or boric acid as catalysts .
  • Purification : Recrystallization with methanol or column chromatography to isolate the final product . Critical conditions include temperature control (e.g., 100°C reflux), solvent selection (acetonitrile/water mixtures), and stoichiometric ratios to minimize side products.

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural elucidation?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of benzimidazole (δ 7.1–8.3 ppm for aromatic protons) and indole (δ 3.7 ppm for N-methyl groups). 2D NMR (COSY, HSQC) resolves overlapping signals in the butanamide chain .
  • IR : Identify characteristic amide C=O stretches (~1650 cm1^{-1}) and benzimidazole N-H bends (~3400 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C22_{22}H22_{22}N4_{4}O: 358.18 g/mol) .

Q. What in vitro models are appropriate for initial pharmacological screening?

  • Antimicrobial Activity : Use Pseudomonas aeruginosa MH602 lasB reporter strains to assess inhibition via GFP expression .
  • Cytotoxicity : MTT assays on human fibroblasts (e.g., IC50_{50} determination) .
  • Kinase Inhibition : Screen against EGFR or other tyrosine kinases using fluorescence polarization assays, given structural similarities to osimertinib .

Advanced Research Questions

Q. What strategies address contradictory biological activity between enzyme inhibition and cell-based assays?

  • Dose-Response Analysis : Validate activity across multiple concentrations to rule out off-target effects.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain reduced efficacy in cellular models .
  • Proteomics : Identify binding partners via pull-down assays or SILAC labeling to uncover non-canonical targets .

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities?

  • Data Collection : High-resolution (≤1.0 Å) X-ray diffraction data is essential. SHELXD (for phasing) and SHELXL (for refinement) can model disordered regions (e.g., flexible butanamide chains) .
  • Validation : Cross-check with DFT-calculated bond lengths/angles to confirm stereochemistry .
  • Case Study : SHELX successfully resolved similar benzamide derivatives, identifying key hydrogen bonds between the indole moiety and kinase active sites .

Q. What computational approaches predict binding modes to kinase targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with EGFR (PDB: 7K1H). Pay attention to the indole group's role in hydrophobic pocket binding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzimidazole-kinase hydrogen bonds .
  • QSAR Models : Corolate substituent effects (e.g., N-methyl vs. halogenated indoles) with IC50_{50} values to guide analog design .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in synthetic yields reported across studies?

  • Catalyst Comparison : Carbodiimide derivatives (e.g., EDCI) often yield higher efficiency (~75%) than boric acid (~60%) due to better activation of carboxyl groups .
  • Solvent Effects : Polar aprotic solvents (DMF) improve solubility of intermediates, reducing side-product formation .
  • Scale-Up Challenges : Pilot-scale reactions may require inert atmospheres or slow reagent addition to maintain yields .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield RangeReference
Benzimidazole acylationAcetyl chloride, reflux, 2 hrs65–70%
Indole couplingCarbodiimide, DMF, RT, 72 hrs70–75%
Final purificationMethanol/water recrystallization85–90% purity

Q. Table 2. Biological Screening Data

Assay TypeModel/EndpointResult (Example)Reference
CytotoxicityHuman fibroblasts (MTT assay)IC50_{50} = 12 µM
AntimicrobialP. aeruginosa GFP inhibition80% reduction
Kinase InhibitionEGFR L858R/V948R (IC50_{50})0.8 nM

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